Nodrm-1

Descripción general

Descripción

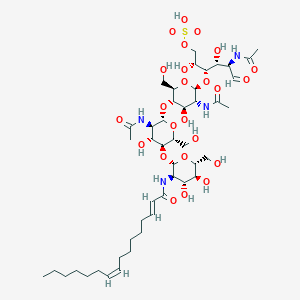

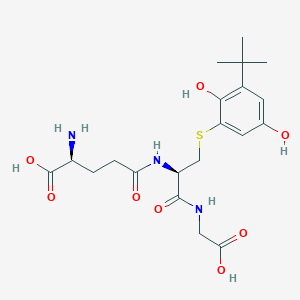

Nodrm-1 is a sulphated lipo-oligosaccharide signal of Rhizobium Meliloti . It plays a crucial role in eliciting hair deformation, cortical cell division, and nodule organogenesis on alfalfa roots . The nod genes of Rhizobium Meliloti determine host specificity, root hair curling, and nodule formation via the production of Nodrm-1 .

Synthesis Analysis

The synthesis of Nodrm-1 involves a series of well-established reactions . The process begins with the disaccharide glycosyl donor and the disaccharide glycosyl acceptor, which have been synthesized from monosaccharide moieties . The crucial coupling between these compounds gives the corresponding β-linked tetrasaccharide . Transformation of the protecting group and subsequent 6-O-sulfation converts the tetrasaccharide into the sulfated, N-acetylated compound . Finally, hydrogenolysis of this compound, followed by selective N-acylation, affords Nodrm-1 as its sodium salt .Molecular Structure Analysis

The structure of Nodrm-1 has been determined by mass spectrometry, NMR spectroscopy, radioactive labelling, and chemical modifications . It is a sulphated and acylated glucosamine tetrasaccharide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nodrm-1 include coupling reactions, transformation of the protecting group, 6-O-sulfation, hydrogenolysis, and selective N-acylation .Physical And Chemical Properties Analysis

Nodrm-1 is a sulphated and acylated glucosamine tetrasaccharide . It is a major alfalfa-specific signal produced by Rhizobium Meliloti . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Structural Determination in Bacterial Symbiosis

Nodrm-1 plays a crucial role in the symbiosis between Rhizobium meliloti and alfalfa. It is a sulfated and acylated tetramer of glucosamine, crucial for inducing root hair deformations and nodule organogenesis on alfalfa. This structure was determined through various sophisticated techniques like mass spectrometry and nuclear magnetic resonance, highlighting its specificity in eliciting responses in alfalfa at very low concentrations (Roche et al., 1991).

Host-Specificity in Symbiotic Bacteria

Research indicates that Nodrm-1's structure, a sulphated β-1,4-tetrasaccharide of D-glucosamine, is pivotal for its host-specificity. This structure enables the bacterial nod genes to produce extracellular Nod signals, influencing the symbiosis with specific host plants like alfalfa (Lerouge et al., 1990).

Elicitation of Plant Responses

Nodrm-1, as a sulfated lipo-oligosaccharide signal, has the capacity to elicit specific organogenesis in higher plants. Its structure and modifications, like the addition of a sulphate group, significantly influence its morphogenic activity, indicating a precise chemical language between symbiotic bacteria and host plants (Truchet et al., 1991).

Role in Nitrogen-Fixing Nodule Formation

The role of Nodrm-1 extends to the formation of nitrogen-fixing nodules on alfalfa roots. This process involves a complex interaction between the bacterial nod genes and the host plant, where Nodrm-1's structure directly influences the specificity and efficiency of nodule formation (Roche et al., 1991).

Impact on Plant Cell Responses

The ability of Nodrm-1 to induce membrane potential depolarization in plant cells demonstrates its impact on the cellular level. This reaction in root hair cells of alfalfa is a critical step in the early stages of nodulation, indicating a direct influence of Nodrm-1 on plant cell signaling pathways (Ehrhardt et al., 1992).

ATP Sulphurylase Activity in Nodulation

The ATP sulphurylase activity of Nodrm-1, particularly involving the nodP and nodQ gene products of R. meliloti, is vital in the formation of the alfalfa-specific sulphated Nodrm-1 factor. This biochemical process underscores the intricate molecular mechanisms governing host-specific plant responses and nodulation (Schwedock & Long, 1990).

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-[[(2E,9Z)-hexadeca-2,9-dienoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-oxohexyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78N4O24S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(59)50-33-38(62)37(61)29(20-52)69-44(33)73-42-31(22-54)71-46(35(40(42)64)49-26(4)57)74-43-30(21-53)70-45(34(39(43)63)48-25(3)56)72-41(28(58)23-68-75(65,66)67)36(60)27(19-51)47-24(2)55/h10-11,17-19,27-31,33-46,52-54,58,60-64H,5-9,12-16,20-23H2,1-4H3,(H,47,55)(H,48,56)(H,49,57)(H,50,59)(H,65,66,67)/b11-10-,18-17+/t27-,28+,29+,30+,31+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHQHAHAQJGIHG-RVAZZQNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(COS(=O)(=O)O)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](COS(=O)(=O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78N4O24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nodrm-1 | |

CAS RN |

128269-59-0 | |

| Record name | Nodrm-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128269590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

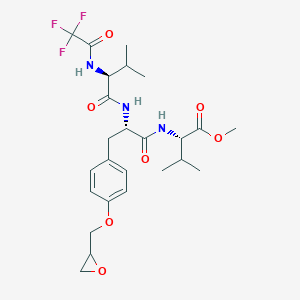

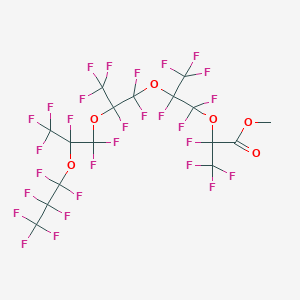

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

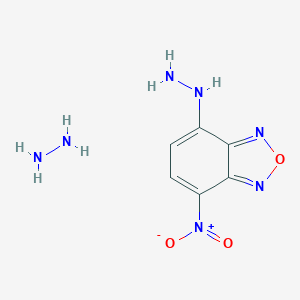

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)